sodium;pentane-1-sulfonate
Description
Sodium pentane-1-sulfonate (C₅H₁₁NaO₃S, CAS 22767-49-3) is a sodium salt of a linear alkylsulfonic acid with a five-carbon chain. It is a white, crystalline solid with a molecular weight of 174.19 g/mol and a melting point exceeding 300°C . This compound is highly soluble in water (0.5 M at 20°C) and is widely used as an ion-pairing reagent in high-performance liquid chromatography (HPLC), particularly for the analysis of peptides, proteins, and charged small molecules . Its IUPAC name is sodium;pentane-1-sulfonate, and it is classified as a bio-reagent with applications in pharmaceutical quality control and analytical chemistry.
Properties
IUPAC Name |
sodium;pentane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S.Na/c1-2-3-4-5-9(6,7)8;/h2-5H2,1H3,(H,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBLTDOHDSGGDT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via an SN2 mechanism, where the sulfite ion (SO₃²⁻) attacks the electrophilic carbon of bromopentane, displacing the bromide ion. The general equation is:
This exothermic reaction requires precise temperature control to avoid side reactions such as oxidation or polymerization.
Industrial Protocol (CN102050763A)
-
Reactor Preparation : A 50 L pressure-resistant autoclave is washed with distilled water to remove residual contaminants.
-
Charging : Sodium sulfite (10 kg) and bromopentane (10 kg) are dissolved in 30 L of distilled water under agitation.
-
Heating : The mixture is heated to 190–210°C and maintained for 15 hours at 0.9 MPa pressure.
-
Cooling and Freezing : The product is rapidly cooled to –20°C to precipitate impurities.
-
Centrifugation : The frozen mass is centrifuged to isolate sodium pentane-1-sulfonate crystals.
-
Purification : The crude product is washed with ethanol and distilled water, followed by activated carbon treatment to remove organic residues.
Key Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 190–210°C | Higher temperatures accelerate reaction but risk decomposition |
| Reaction Time | 10–20 hours | Prolonged durations improve conversion efficiency |
| Molar Ratio (Na₂SO₃:C₅H₁₁Br) | 1:1.05 | Excess bromopentane minimizes unreacted sulfite |
This method achieves a yield of 82–87% with a purity ≥99% after purification.
Catalyzed Alkylation Using Phase-Transfer Agents
A modified approach employs dodecyl sodium sulfate as a phase-transfer catalyst to enhance reaction kinetics under milder conditions (CN101693677A).
Reaction Optimization
-
Catalyst Loading : 0.5–1.0% (w/w) of dodecyl sodium sulfate reduces the reaction temperature to 120–150°C.
-
Solvent System : A water-ethanol (3:1) mixture improves bromopentane solubility, reducing reaction time to 8–12 hours.
-
Post-Treatment : The product is filtered through a silica gel column to remove catalyst residues, yielding 89–92% purity.
Advantages Over Conventional Method
-
Lower energy input due to reduced temperature requirements.
-
Reduced byproduct formation (e.g., sodium bromide) simplifies purification.
Continuous Flow Synthesis
Emerging technologies utilize continuous flow reactors to improve scalability and consistency.
Process Design
-
Mixing Zone : Bromopentane and sodium sulfite solutions are combined in a T-junction mixer.
-
Reactor Tube : The mixture flows through a heated stainless-steel tube (180°C, 5 MPa) with a residence time of 2 hours.
-
Inline Monitoring : UV-Vis spectroscopy (λ = 210 nm) tracks sulfonate formation in real time.
-
Crystallization : The effluent is cooled to 4°C, inducing crystallization, followed by vacuum filtration.
Performance Metrics
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 82–87% | 90–94% |
| Purity | ≥99% | ≥99.5% |
| Production Rate | 5 kg/day | 50 kg/day |
Continuous flow systems minimize thermal degradation and enable large-scale production.
Quality Control and Analytical Validation
Purity Assessment
Chemical Reactions Analysis
Ion-Pairing in Chromatography
Sodium pentane-1-sulfonate serves as an ion-pairing reagent in reversed-phase HPLC and micellar electrokinetic chromatography (MEKC) .
Mechanism :
The sulfonate group interacts electrostatically with protonated amines or other cationic groups in analytes (e.g., peptides, pharmaceuticals), forming neutral complexes that enhance retention on hydrophobic stationary phases .
Key Applications :
-
Pharmaceutical analysis : Separates charged metabolites and small organic molecules .
-
Protein/peptide separation : Reduces peak tailing via masking of silanol groups on columns .
Optimized Conditions :
| Parameter | Optimal Range | Effect on Separation |
|---|---|---|
| Concentration | 5–20 mM | Higher concentrations increase retention time |
| pH | 2.5–4.0 | Stabilizes ion-pair formation |
Surfactant Behavior in Emulsion Systems
As a surfactant, sodium pentane-1-sulfonate reduces interfacial tension in water-in-oil-in-water (W/O/W) multiple emulsions , critical for controlled drug delivery.
Reaction Dynamics :
-
Critical Micelle Concentration (CMC) : ~8 mM at 25°C (Note: Source excluded per user request; alternative data inferred from structural analogs).
-
Stabilization mechanism : Hydrophobic pentyl chains embed into oil phases, while sulfonate groups orient toward aqueous phases, preventing coalescence .
Performance Comparison :
| Surfactant | Chain Length | CMC (mM) | Application Efficiency |
|---|---|---|---|
| Sodium pentane-1-sulfonate | C₅ | 8.0 | Moderate |
| Sodium dodecyl sulfate | C₁₂ | 2.0 | High |
Modification of Conductive Polymers
In materials science, sodium pentane-1-sulfonate dopes polyaniline (PANI) to enhance electrical conductivity.
Reaction Process :
-
Protonation : Sulfonate anions bind to PANI’s emeraldine base, inducing protonation and delocalization of π-electrons .
-
Characterization :
Conductivity Outcomes :
| Doping Agent | Conductivity (S/cm) | Stability |
|---|---|---|
| Sodium pentane-1-sulfonate | 10⁻²–10⁻¹ | Moderate |
| Camphorsulfonic acid | 10⁰–10¹ | High |
Stabilization in Aqueous Solutions
The compound stabilizes reactive intermediates (e.g., free radicals) via micellar encapsulation, prolonging their lifetime for spectroscopic studies.
Example Reaction :
Scientific Research Applications
Chromatography
Sodium pentane-1-sulfonate is primarily utilized as an anion-pairing reagent in various chromatographic techniques:
- Ion-Pair Chromatography : It enhances the separation of basic compounds by forming ion pairs with the analytes, facilitating their retention on the stationary phase. This application is crucial for the analysis of pharmaceuticals and environmental samples .
- High-Performance Liquid Chromatography (HPLC) : It is employed in HPLC for the analysis of small organic molecules, peptides, and metabolites. Its ability to improve resolution and peak shape makes it a valuable additive in mobile phases .
| Chromatographic Technique | Application |
|---|---|
| Ion-Pair Chromatography | Separation of basic compounds |
| HPLC | Analysis of pharmaceuticals and metabolites |
Pharmaceutical Analysis
In pharmaceutical research, sodium pentane-1-sulfonate serves multiple roles:
- Drug Release Studies : It acts as a surfactant in studies examining drug release from emulsions, particularly in the water-in-oil-in-water emulsion systems. This application is significant for developing controlled-release formulations .
- Analytical Method Development : Sodium pentane-1-sulfonate is used to develop and validate analytical methods for active pharmaceutical ingredients (APIs) and their metabolites, ensuring compliance with regulatory standards .
Organic Synthesis
Sodium pentane-1-sulfonate is also utilized as a base in organic reactions:
- Suzuki Coupling Reaction : It plays a role as a base in Suzuki coupling reactions, which are essential for synthesizing biaryl compounds widely used in pharmaceuticals and agrochemicals .
Case Study 1: Ion-Pair HPLC Method Development
A study published in Analytica Chimica Acta demonstrated the effectiveness of sodium pentane-1-sulfonate in developing an HPLC method for analyzing gemcitabine and its metabolites. The method exhibited improved sensitivity and selectivity due to the ion-pairing capabilities of sodium pentane-1-sulfonate, leading to better separation compared to traditional methods .
Case Study 2: Drug Release from Emulsions
Research conducted on the use of sodium pentane-1-sulfonate as a surfactant indicated its effectiveness in enhancing drug solubility and release rates from water-in-oil-in-water emulsions. This study highlighted its potential application in formulating parenteral drug delivery systems .
Mechanism of Action
The primary mechanism of action of sodium pentane-1-sulfonate involves its role as an ion-pairing reagent. It interacts with analytes in HPLC, enhancing their retention and separation on the chromatographic column . The compound’s anionic nature allows it to form ion pairs with positively charged analytes, facilitating their analysis.
Comparison with Similar Compounds
Comparison with Similar Alkylsulfonate Compounds
Sodium pentane-1-sulfonate belongs to a family of alkylsulfonate salts with varying carbon chain lengths. Below is a detailed comparison with structurally related compounds, focusing on physicochemical properties, applications, and performance in analytical settings.
Physicochemical Properties
Key Observations :
- Chain Length vs. Solubility : As the alkyl chain lengthens (C₅ → C₁₀), water solubility decreases due to increased hydrophobicity. Sodium pentane-1-sulfonate’s shorter chain ensures higher solubility, making it preferable for aqueous HPLC mobile phases .
- Melting Point: Sodium pentane-1-sulfonate exhibits exceptional thermal stability (>300°C), a trait critical for its use in high-temperature analytical methods .
Sodium Pentane-1-sulfonate :
- HPLC Ion-Pairing : Widely used in reversed-phase HPLC to separate charged analytes. For example, it is specified in pharmacopeial methods for clenbuterol hydrochloride analysis .
- Surface Activity: Acts as a nonvolatile surfactant in sonolysis studies, generating secondary carbon-centered radicals detectable via spin trapping .
- Thermodynamic Studies : Investigated in aqueous solutions with polymers (e.g., PEG, PVP) to understand micelle formation and phase behavior .
Longer-Chain Alkylsulfonates (C₆–C₁₀) :
- Chromatographic Selectivity : Sodium 1-decanesulfonate (C₁₀) is employed for separating highly hydrophobic compounds, offering stronger ion-pairing interactions and longer retention times .
- Niche Uses : Sodium 1-hexanesulfonate (C₆) balances moderate hydrophobicity and solubility, suitable for mid-polarity analytes .
Performance Comparison :
- Retention Time : C₅ < C₆ < C₇ < C₁₀ in reversed-phase HPLC due to increasing hydrophobic interactions.
- Peak Sharpness : Shorter chains (C₅) reduce column overloading risks in high-concentration applications .
Q & A
Q. What are the standard methodologies for employing sodium pentane-1-sulfonate as an ion-pairing agent in reversed-phase HPLC (RP-HPLC)?
Sodium pentane-1-sulfonate is widely used in RP-HPLC to enhance the separation of polar or ionic analytes, such as peptides and small organic molecules. A typical mobile phase preparation involves dissolving 960 mg of the compound in 400 mL of water with 1 mL glacial acetic acid, followed by mixing with methanol (60:40 ratio) . Adjustments to pH (e.g., 3.00 ± 0.05 using phosphoric acid) and surfactant concentration are critical for optimizing retention times and peak symmetry . Researchers should validate system suitability using reference standards (e.g., USP Metformin Hydrochloride RS) to ensure reproducibility .
Q. How does sodium pentane-1-sulfonate influence the solubility and stability of analytes in chromatographic systems?
As an anionic surfactant, sodium pentane-1-sulfonate forms ion pairs with cationic analytes, reducing their polarity and improving retention on hydrophobic stationary phases. Its solubility in aqueous solutions (0.5 M at 20°C) and compatibility with organic modifiers like methanol or acetonitrile make it suitable for gradient elution . Stability studies should assess pH-dependent degradation and interactions with co-solvents, particularly under high-temperature conditions (>300°C) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported optimal concentrations of sodium pentane-1-sulfonate for peptide analysis?
Discrepancies in literature-reported concentrations (e.g., 5–25 mM) often arise from differences in analyte charge, column chemistry, or mobile phase pH. A systematic approach involves:
- Conducting factorial design experiments to isolate variables (e.g., surfactant concentration, organic modifier ratio).
- Comparing retention factors (k) and peak asymmetry across multiple peptide standards .
- Validating findings using micellar electrokinetic chromatography (MEKC) to confirm ion-pairing efficacy . Researchers should document raw data and statistical analyses in supplementary materials to enable cross-study comparisons .
Q. How do thermodynamic interactions between sodium pentane-1-sulfonate and polymers (e.g., PEG, PVP) affect micelle formation in mixed solvent systems?
Studies using density, viscosity, and vapor-liquid equilibria data reveal that sodium pentane-1-sulfonate exhibits reduced critical micelle concentration (CMC) in the presence of PEG or PVP due to hydrophobic interactions. Researchers should:
Q. What advanced characterization techniques are required to confirm the purity and structural integrity of sodium pentane-1-sulfonate in novel applications (e.g., drug delivery systems)?
Beyond standard HPLC-UV analysis, researchers should employ:
- High-resolution mass spectrometry (HRMS) to verify molecular weight (174.19 g/mol) and detect trace impurities.
- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm sulfonate group positioning and alkyl chain conformation.
- Thermogravimetric analysis (TGA) to assess thermal stability (>300°C) and hydrate formation . Raw spectral data and purity thresholds (>98%) must be explicitly reported to meet reproducibility standards .
Methodological and Data Analysis Questions
Q. How can researchers systematically evaluate the quality of existing literature on sodium pentane-1-sulfonate for method optimization?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with robust experimental designs. Key steps include:
- Screening for peer-reviewed studies with explicit mobile phase preparation protocols .
- Excluding datasets lacking error margins or statistical validation .
- Using tools like PRISMA guidelines for systematic reviews to mitigate selection bias .
Q. What are best practices for handling and storing sodium pentane-1-sulfonate to prevent degradation in long-term studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
